Superior Vasorelaxant Efficacy of a Derivative Containing the 5-(3-Bromopropyl)-1H-1,2,3,4-tetrazole Motif in a Direct Head-to-Head Comparison
In a study by Cherfi et al. (2021), a series of novel pyrazole-tetrazole hybrid compounds were synthesized and evaluated for their vasorelaxant potency. Among all tested derivatives, Compound 6, ethyl 1-((2-(3-bromopropyl)-2H-tetrazol-5-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate, which is constructed using the 5-(3-bromopropyl)-1H-1,2,3,4-tetrazole scaffold, exhibited the highest vasorelaxant effect, achieving 70% relaxation at a concentration of 10^-4 M [1].
| Evidence Dimension | Vasorelaxant effect (% relaxation) at 10^-4 M |
|---|---|
| Target Compound Data | 70% relaxation |
| Comparator Or Baseline | Other pyrazole-tetrazole derivatives in the same study (Compound 6 showed the highest effect) |
| Quantified Difference | Highest observed effect in the series |
| Conditions | Ex vivo rat aortic ring assay; 10^-4 M concentration |
Why This Matters
This data demonstrates that the 3-bromopropyl-tetrazole substructure confers a significant advantage in producing potent vasorelaxant agents, making this building block a preferred choice for medicinal chemistry programs targeting cardiovascular conditions.
- [1] Cherfi, M., Dib, I., Harit, T., Ziyyat, A., Malek, F. Synthesis and characterization of new pyrazole-tetrazole derivatives as new vasorelaxant agents. Drug Development Research, 2021, 82(7), 1055-1062. View Source
